molecular formula C13H14N2O3 B6326790 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid CAS No. 1015868-80-0

2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid

Cat. No.: B6326790
CAS No.: 1015868-80-0
M. Wt: 246.26 g/mol
InChI Key: RVNRMVNAATZYSK-UHFFFAOYSA-N
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Description

2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It features a pyrazole ring substituted with an ethyl group at the 2-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. One common method includes the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxaldehyde.

    Reduction: Formation of 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-methanol.

    Substitution: Formation of halogenated derivatives such as 2-Ethyl-5-(2-bromo-phenyl)-2H-pyrazole-3-carboxylic acid.

Scientific Research Applications

2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-Methyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid: Substitution of the ethyl group with a methyl group can alter its pharmacokinetic properties.

    2-Ethyl-5-(4-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid: The position of the methoxy group on the phenyl ring can influence its interaction with molecular targets.

Uniqueness: 2-Ethyl-5-(2-methoxy-phenyl)-2H-pyrazole-3-carboxylic acid is unique due to the specific arrangement of its substituents, which can confer distinct chemical and biological properties. The presence of the methoxy group at the 2-position of the phenyl ring may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-ethyl-5-(2-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-15-11(13(16)17)8-10(14-15)9-6-4-5-7-12(9)18-2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNRMVNAATZYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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